molecular formula C6H6F6N4S B14561212 N~2~,N~5~-Bis(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2,5-diamine CAS No. 61785-10-2

N~2~,N~5~-Bis(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B14561212
CAS No.: 61785-10-2
M. Wt: 280.20 g/mol
InChI Key: UTDRBDBPOBFFOU-UHFFFAOYSA-N
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Description

N~2~,N~5~-Bis(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2,5-diamine is a synthetic organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of two trifluoroethyl groups attached to the nitrogen atoms at positions 2 and 5 of the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~5~-Bis(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable thiadiazole precursor. The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

N~2~,N~5~-Bis(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trifluoroethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides, acyl chlorides, or other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

N~2~,N~5~-Bis(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2,5-diamine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N2,N~5~-Bis(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2,5-diamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~2~,N~5~-Bis(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2,5-diamine: Characterized by the presence of trifluoroethyl groups.

    N~2~,N~5~-Bis(ethyl)-1,3,4-thiadiazole-2,5-diamine: Similar structure but with ethyl groups instead of trifluoroethyl groups.

    N~2~,N~5~-Bis(methyl)-1,3,4-thiadiazole-2,5-diamine: Contains methyl groups instead of trifluoroethyl groups.

Uniqueness

This compound is unique due to the presence of trifluoroethyl groups, which can impart specific chemical and biological properties. The trifluoroethyl groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

CAS No.

61785-10-2

Molecular Formula

C6H6F6N4S

Molecular Weight

280.20 g/mol

IUPAC Name

2-N,5-N-bis(2,2,2-trifluoroethyl)-1,3,4-thiadiazole-2,5-diamine

InChI

InChI=1S/C6H6F6N4S/c7-5(8,9)1-13-3-15-16-4(17-3)14-2-6(10,11)12/h1-2H2,(H,13,15)(H,14,16)

InChI Key

UTDRBDBPOBFFOU-UHFFFAOYSA-N

Canonical SMILES

C(C(F)(F)F)NC1=NN=C(S1)NCC(F)(F)F

Origin of Product

United States

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